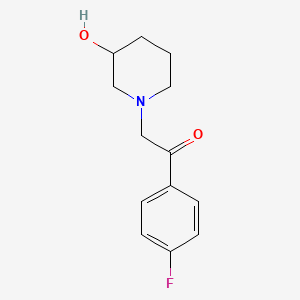
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
描述
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound A can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1186046-94-5
- Molecular Formula : C13H16FNO2
- Molecular Weight : 235.27 g/mol
Research indicates that compound A exhibits several biological activities through various mechanisms:
- Antidepressant Activity : Compound A has been studied for its potential antidepressant effects, likely due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it demonstrated a significant reduction in depressive-like behaviors, suggesting its efficacy as an antidepressant agent.
- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially mitigating neuronal damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease.
- Antinociceptive Properties : Compound A has been evaluated for pain relief properties in various models of nociception. Results indicate a dose-dependent reduction in pain responses, suggesting its utility in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Model/Methodology | Key Findings |
|---|---|---|
| Antidepressant | Forced swim test | Significant reduction in immobility time |
| Neuroprotection | In vitro neuronal cultures | Reduced apoptosis in stressed neurons |
| Antinociceptive | Hot plate test | Dose-dependent reduction in pain response |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, compound A was administered at varying doses. The results indicated that doses of 10 mg/kg significantly reduced depressive behaviors compared to control groups. This study supports the hypothesis that compound A may serve as a novel antidepressant.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A recent investigation assessed the neuroprotective effects of compound A using an amyloid-beta-induced toxicity model. Treatment with compound A resulted in a marked decrease in cell death and improved cognitive function as measured by memory tests.
Toxicity and Safety Profile
The safety profile of compound A has been evaluated through acute and chronic toxicity studies. The results indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed in animal models up to a dose of 50 mg/kg.
属性
IUPAC Name |
1-(4-fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBBRDOYFSDSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















